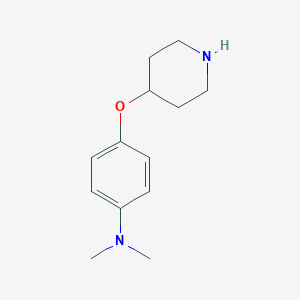

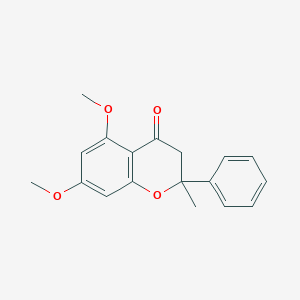

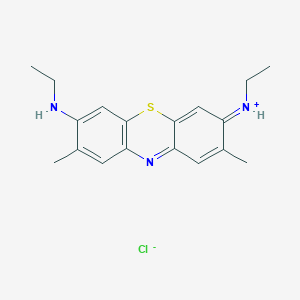

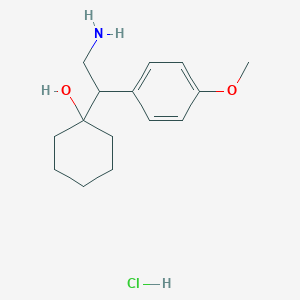

N,N-dimethyl-4-piperidin-4-yloxyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-4-piperidin-4-yloxyaniline, also known as DMPP, is a derivative of the piperidine family of compounds. It is a colorless to pale yellow liquid with a faint odor. It is soluble in water and alcohol, and is used in a variety of laboratory experiments and research applications.

Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Properties

- Cross-Conjugated ω,ω′-Bis(dimethylamino) Ketones and Dinitriles Containing Piperidine Fragments : A study highlighted the synthesis of keto-cyanines and bis(dimethylamino) dinitriles containing a piperidine ring. These compounds exhibit significant solvatochromism, with their spectroscopic properties highly sensitive to structural modifications. This research could be foundational in developing new materials with tunable optical properties (Krasnaya et al., 2009).

Bioactive Conformation Exploration

- Bioactive Conformation of N-Substituted Piperidine Derivatives : Explorations into the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have led to the synthesis of fused bicyclic derivatives. These derivatives demonstrated significant mu-opioid receptor affinity, contributing to our understanding of molecular interactions with this receptor class and potentially guiding the development of new analgesic drugs (Le Bourdonnec et al., 2006).

Antiproliferative Activity

- Methyl Substitution on Piperidine Ring for Sigma(1) Receptor Binding : Research on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives of various methylpiperidines provided insights into sigma-subtype affinities. Some derivatives showed potent antiproliferative activity in rat C6 glioma cells, indicating potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).

Electrochemical Cyanation for Building Block Diversification

- Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines : An innovative electrochemical method for the cyanation of secondary piperidines was developed, enabling the synthesis of unnatural amino acids without N-H bond protection. This method broadens the scope of pharmaceutical building block diversification, showcasing the versatility of piperidines in drug development (Lennox et al., 2018).

Antimicrobial and Analgesic Activity

- Synthesis and Activity of Piperidine-4-carboxylic Acids : Research into -piperidones, serving as precursors for synthetic analgesics, led to the synthesis of novel compounds demonstrating antibacterial and analgesic activity. This study underscores the therapeutic potential of piperidine derivatives in treating infections and pain (Yu et al., 2002).

Mecanismo De Acción

Target of Action

N,N-dimethyl-4-piperidin-4-yloxyaniline is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives, in general, are involved in a wide range of biochemical pathways due to their presence in numerous classes of pharmaceuticals .

Result of Action

As a derivative of piperidine, it may share some of the biological and pharmacological activities associated with this class of compounds .

Propiedades

IUPAC Name |

N,N-dimethyl-4-piperidin-4-yloxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-15(2)11-3-5-12(6-4-11)16-13-7-9-14-10-8-13/h3-6,13-14H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZYBYHPBHGYIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)OC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-piperidin-4-yloxyaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)

![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)